molecular formula C18H21O5P B14311783 Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate CAS No. 112164-06-4

Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate

Cat. No.: B14311783
CAS No.: 112164-06-4
M. Wt: 348.3 g/mol
InChI Key: ZEVGKLJFJMIZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate can be synthesized through the esterification of benzoic acid derivatives with diethoxyphosphoryl methyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with various biological targets. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Properties

CAS No.

112164-06-4

Molecular Formula

C18H21O5P

Molecular Weight

348.3 g/mol

IUPAC Name

phenyl 4-(diethoxyphosphorylmethyl)benzoate

InChI

InChI=1S/C18H21O5P/c1-3-21-24(20,22-4-2)14-15-10-12-16(13-11-15)18(19)23-17-8-6-5-7-9-17/h5-13H,3-4,14H2,1-2H3

InChI Key

ZEVGKLJFJMIZJQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.